
2-Amino-3-guanidino-propionic acid
Overview
Description
2-Amino-3-guanidino-propionic acid is a compound with the molecular formula C4H10N4O2 It is a derivative of the amino acid alanine, where the amino group is substituted with a guanidino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-guanidino-propionic acid typically involves the reaction of L-alanine with guanidine. The process can be carried out under acidic or basic conditions, depending on the desired yield and purity. One common method involves the use of hydrochloric acid as a catalyst, which facilitates the formation of the guanidino group on the alanine backbone.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using batch reactors. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH levels. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-guanidino-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the guanidino group to an amino group.
Substitution: The amino and guanidino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-guanidino-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as diabetes and muscle disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-3-guanidino-propionic acid involves its interaction with various molecular targets and pathways. It is known to influence the activity of enzymes involved in amino acid metabolism. The guanidino group can form hydrogen bonds and electrostatic interactions with enzyme active sites, modulating their activity. Additionally, the compound can act as a precursor for the synthesis of other biologically active molecules.
Comparison with Similar Compounds
Creatine: A well-known compound in muscle metabolism, creatine has a similar guanidino group but differs in its overall structure.
Arginine: An amino acid with a guanidino group, arginine is involved in the urea cycle and nitric oxide synthesis.
Uniqueness: 2-Amino-3-guanidino-propionic acid is unique due to its specific structure, which combines the properties of both an amino acid and a guanidino group. This dual functionality allows it to participate in a wide range of biochemical reactions and makes it a valuable compound in scientific research.
Biological Activity
2-Amino-3-guanidino-propionic acid (AGPA), also known as dinor-L-arginine, is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of metabolic and cardiovascular health. This article delves into the compound's biological activity, mechanisms of action, and its implications in therapeutic applications, supported by data tables and relevant research findings.
Overview of this compound
AGPA is structurally similar to L-arginine but has a shorter side chain, which influences its interaction with various enzymes and biological pathways. It is primarily known for its role in the modulation of nitric oxide (NO) synthesis and its potential applications in metabolic disorders.
AGPA exerts its biological effects through several key mechanisms:
- Inhibition of Arginase Activity : AGPA acts as a substrate analog for human arginase I (HAI), an enzyme that hydrolyzes L-arginine to L-ornithine and urea. By binding to HAI, AGPA can potentially regulate the availability of L-arginine for NO synthesis, which is crucial in cardiovascular health .
- Impact on Creatine Metabolism : Similar to creatine, AGPA has been shown to influence energy metabolism in muscle tissues. Studies indicate that it may affect creatine transport and phosphorylation processes, leading to alterations in muscle energy dynamics .
- Antidiabetic Properties : Research has indicated that AGPA may improve insulin sensitivity and promote weight loss by selectively reducing adipose tissue mass in models of non-insulin-dependent diabetes mellitus (NIDDM) .
Table 1: Summary of Biological Activities of AGPA
Case Studies
- Creatine Supplementation and AGPA : A study comparing the acute effects of beta-guanidinopropionic acid (a related compound) versus creatine showed that both compounds influenced muscle performance metrics differently, highlighting AGPA's unique role in energy metabolism .
- Cardiovascular Implications : Inhibition of HAI by AGPA has been proposed as a therapeutic strategy for conditions like atherosclerosis, where enhanced NO production could improve vascular function .
- Diabetes Management : Animal studies have demonstrated that AGPA administration leads to significant improvements in metabolic parameters associated with diabetes, suggesting its potential as an adjunct therapy .
Q & A
Basic Questions
Q. How should aqueous solutions of 2-amino-3-guanidino-propionic acid be prepared for in vitro studies?
- Methodological Answer : Dissolve the crystalline solid directly in aqueous buffers (e.g., PBS, pH 7.2) at a concentration ≤50 mg/ml, as higher concentrations may precipitate. Vortex gently to ensure homogeneity. Filter-sterilize using a 0.22 µm membrane for cell-based assays. Avoid prolonged storage of solutions (>24 hours) to prevent degradation .
Solubility in Common Buffers |
---|
PBS (pH 7.2) |
Water (25°C) |
Tris-HCl (pH 8.0) |
Q. What storage conditions optimize the stability of this compound?
- Store the crystalline solid at -20°C in a desiccated environment to prevent moisture absorption. Under these conditions, the compound remains stable for ≥4 years. Avoid freeze-thaw cycles for prepared solutions, as repeated cycles may alter efficacy .
Q. Which analytical methods are recommended for verifying purity in synthesized batches?
- Use HPLC with UV detection (λ = 210–220 nm) for quantitative purity assessment. Complementary techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C spectra.
- Mass Spectrometry (MS) : Validate molecular weight (MW = 131.1 g/mol) .
Advanced Research Questions
Q. How does this compound act as a competitive inhibitor in metabolic studies?
- The compound mimics creatine structurally, competitively inhibiting creatine kinase in energy metabolism pathways. Experimental validation requires:
- Kinetic Assays : Measure enzyme activity with varying substrate (creatine) and inhibitor concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd).
- Cell-Based Models : Use muscle or neuronal cell lines to assess ATP depletion under inhibition .
Q. What strategies resolve discrepancies in reported efficacy across cellular models?
- Controlled Variables : Standardize cell culture conditions (e.g., media glucose levels, oxygenation).
- Dose-Response Curves : Test concentrations from 0.1–10 mM to identify model-specific thresholds.
- Metabolomic Profiling : Compare ATP/ADP ratios and creatine levels via LC-MS to contextualize efficacy .
Q. How to design a longitudinal study assessing chronic effects on muscle metabolism in animal models?
- Experimental Design :
- Model : Rodents (e.g., C57BL/6 mice) administered 1–2% β-GPA in drinking water for 4–8 weeks.
- Endpoints : Muscle mass (via MRI), endurance (treadmill tests), and mitochondrial density (electron microscopy).
- Control Groups : Pair-fed cohorts to account for potential appetite suppression.
Q. Methodological Considerations
Q. How to mitigate risks of respiratory irritation during handling?
- Safety Protocols :
- Work in a fume hood with PPE (gloves, lab coat, goggles).
- Use dust-suppression techniques (e.g., wet weighing) for the crystalline form.
- Monitor air quality for particulate levels >1 mg/m³ .
Q. What are the ethical and technical challenges in using this compound in in vivo studies?
- Ethical : Ensure compliance with institutional animal welfare guidelines (e.g., NIH Office of Laboratory Animal Welfare).
- Technical : Address compound palatability in feed/water by masking taste with sucrose (≤5% w/v). Validate dosing consistency via weekly HPLC analysis of administered solutions .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
(2S)-2-amino-3-(diaminomethylideneamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O2/c5-2(3(9)10)1-8-4(6)7/h2H,1,5H2,(H,9,10)(H4,6,7,8)/t2-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBJHKABANTVCP-REOHCLBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179363 | |
Record name | alpha-Amino-beta-guanidinopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14191-91-4, 2462-51-3 | |
Record name | L-α-Amino-β-guanidinopropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14191-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Amino-beta-guanidinopropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alanine, 3-((aminoiminomethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Amino-beta-guanidinopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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